2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one
Description
2-((2-Methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic furocoumarin derivative featuring a fused furan-chromenone core. The compound is distinguished by a 3,4,5-trimethoxyphenyl substituent at position 3 and a 2-methoxyethylamino group at position 2. These substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-26-10-9-24-22-18(13-11-16(27-2)21(29-4)17(12-13)28-3)19-20(31-22)14-7-5-6-8-15(14)30-23(19)25/h5-8,11-12,24H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUXTAUVYQZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors such as chromenones and furan derivatives.
Introduction of the 3,4,5-trimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 2-methoxyethylamino group: This can be done through nucleophilic substitution reactions using suitable amine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furochromenone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Structural Comparisons
The compound shares its core 4H-furo[3,2-c]chromen-4-one scaffold with several derivatives reported in the literature. Key structural variations among analogs include:
Key Structural Insights :
- The 3,4,5-trimethoxyphenyl group in the target compound is associated with potent cytotoxic activity in related furanones (e.g., ED50 < 20 nM in cancer cell lines) .
- The 2-methoxyethylamino group may enhance solubility compared to bulkier cyclohexyl or phenylamino substituents in analogs .
Activity Predictions for Target Compound :
- The methoxyethylamino group could modulate pharmacokinetics (e.g., bioavailability) compared to cyclohexylamino analogs .
Physical and Spectral Properties
Comparative data on melting points, spectral signatures, and solubility:
Key Observations :
- Amino substituents (e.g., cyclohexylamino in FH) enhance fluorescence, but methoxyethylamino may alter this due to electron-donating effects .
- Higher melting points in halogenated analogs (e.g., 3zd) suggest increased crystallinity .
Biological Activity
2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromenone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : 2-(2-methoxyethylamino)-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]chromen-4-one
- Molecular Formula : C23H23NO7
- CAS Number : 938036-89-6
The compound features a furochromenone core with multiple methoxy groups which enhance its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Binding : It can bind to specific receptors that modulate cellular responses.
- Signal Transduction Modulation : It may affect various signaling pathways within cells, leading to altered cell behavior.
Anticancer Activity
Research indicates that compounds with a similar furochromenone structure exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study highlighted that derivatives similar to the compound exhibited cytotoxic effects against various cancer cell lines. The presence of the 3,4,5-trimethoxyphenyl moiety is particularly noted for its role in tubulin binding and disrupting microtubule dynamics, which is crucial in cancer cell proliferation and survival .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HeLa | 10.5 |
| 2 | MDA-MB-231 | 8.7 |
| 3 | HCT-116 | 12.4 |
Antioxidant Activity
The antioxidant properties of this compound are significant due to its ability to scavenge free radicals. Studies have shown that related compounds exhibit potent antioxidant activity:
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| 4a | 2.07 | Antioxidant |
| 4b | 2.25 | Antioxidant |
| Trolox | 2.30 | Standard |
These findings suggest that the methoxy groups contribute to the electron-donating ability of the molecule, enhancing its radical scavenging capacity .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are hypothesized based on its structural characteristics. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on a series of furochromenone derivatives found that those with the trimethoxyphenyl group exhibited enhanced cytotoxicity against various cancer cell lines compared to their counterparts without this moiety .
- Antioxidant Assessment : Another investigation demonstrated that compounds with similar structures showed significant inhibition of lipid peroxidation and DPPH radical scavenging activity, confirming their role as effective antioxidants .
Q & A
Q. What are the key considerations for synthesizing 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one with high purity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted chromenone precursors and amine derivatives. For example, a propargyl bromide intermediate can be reacted with a hydroxy-chromenone derivative in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to introduce the methoxyethylamino group . Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures purity.
Post-synthesis, validate purity via HPLC (e.g., 95% threshold) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and furochromenone backbone signals. Compare with analogous compounds like 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, where crystallographic data (monoclinic P2₁/c, a=22.37 Å, b=6.88 Å) validated planar chromenone systems .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning. For example, monoclinic systems with β angles ~106° are common in chromenones .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. To address this:
- Standardize assays : Use a randomized block design with split-split plots for in vitro studies (e.g., antioxidant activity assays), ensuring replicates (n=4–5) and controlled harvest times .
- Control variables : Maintain consistent cell lines (e.g., HepG2 for cytotoxicity), solvent (DMSO concentration ≤0.1%), and incubation times.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (PEG-400/water mixtures) or cyclodextrin inclusion complexes. For example, β-cyclodextrin increases solubility of hydrophobic chromenones by 10–20× .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect methoxy groups from demethylation by avoiding strong acids .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Targeted substitutions : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity, as seen in 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one derivatives .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinity to tubulin or kinases. Compare with crystallographic data of similar ligands .
Q. What experimental designs are recommended for assessing environmental fate and ecotoxicity?
- Methodological Answer : Adapt methodologies from ecological risk assessments:
- Abiotic transformations : Study hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation at 254 nm) over 72 hours .
- Bioaccumulation : Use OECD Test Guideline 305 (aqueous exposure to Daphnia magna) to measure bioconcentration factors (BCF).
- Tiered testing : Begin with algal toxicity assays (EC₅₀ for Pseudokirchneriella subcapitata) before advancing to fish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
